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Compound of Interest

Compound Name: 6-Chloro-5-methoxynicotinic acid

CAS No.: 915107-39-0

Cat. No.: B1421408 Get Quote

Executive Summary & Chemical Identity
6-Chloro-5-methoxynicotinic acid (6-C-5-MNA) is a functionalized pyridine derivative widely

employed as a scaffold in the synthesis of kinase inhibitors and heterocyclic active

pharmaceutical ingredients (APIs).

Unlike unsubstituted nicotinic acid, which exists largely as a zwitterion in aqueous media, the

introduction of the electron-withdrawing 6-chloro group significantly suppresses the basicity of

the pyridine nitrogen.[1] This alters its solubility profile fundamentally, shifting it from a "water-

soluble vitamin" analog to a lipophilic organic acid.[1]

Property Specification

IUPAC Name 6-Chloro-5-methoxypyridine-3-carboxylic acid

CAS Number 915107-39-0

Molecular Formula C₇H₆ClNO₃

Molecular Weight 187.58 g/mol

pKa (Acidic) ~3.4 – 3.8 (Predicted COOH)

pKa (Basic) < 1.0 (Pyridine N - suppressed by Cl)

LogP (Predicted) ~1.8 – 2.1
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Physicochemical Basis of Solubility
To develop a robust formulation or purification process, one must understand the Speciation-

Solubility Relationship.[1]

The "Chlorine Effect" on Speciation
In standard nicotinic acid, the pyridine nitrogen (pKa ~4.[1]8) and carboxylic acid (pKa ~2.[1]0)

allow for zwitterion formation.[1] However, in 6-C-5-MNA, the chlorine atom at the ortho position

to the nitrogen exerts a strong inductive electron-withdrawing effect (-I).

Consequence: The pyridine nitrogen becomes non-basic in physiological ranges.[1]

Result: The molecule does not form a stable zwitterion.[1] It exists primarily as a neutral

species at low pH and an anion at high pH.[1]

Solubility Matrix Prediction
Based on Structural Activity Relationships (SAR) and analog data (6-chloronicotinic acid), the

solubility profile is categorized as follows:
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Solvent Class
Representative
Solvent

Solubility Rating Mechanism

Polar Aprotic DMSO
Excellent (>100

mg/mL)

Dipole-dipole

interactions; disruption

of crystal lattice.

Polar Aprotic DMF, DMAc High

Similar to DMSO;

preferred for

reactions.[1]

Protic Methanol, Ethanol Moderate to High

H-bonding with

carboxylic acid and

methoxy group.[1]

Aqueous (pH < 3) 0.1N HCl Very Low (< 1 mg/mL)
Exists as neutral,

lipophilic free acid.[1]

Aqueous (pH > 7) PBS, 0.1N NaOH High (> 50 mg/mL)

Ionization to

carboxylate salt

(COO⁻).[1]

Non-Polar Hexane, Heptane Negligible

High crystal lattice

energy vs. weak

solvent interaction.[1]

Chlorinated DCM, Chloroform Low to Moderate

Useful for extraction

but not for high-conc.

[1] stock.

Visualization: Speciation & Workflow
pH-Dependent Speciation Logic
The following diagram illustrates the dominant species across the pH scale, dictating which

solvent system to use.
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pH < 3 (Acidic)
pH > 6 (Basic)

Neutral Species
(COOH / Py-Cl)
Low Solubility

Anionic Species
(COO- / Py-Cl)
High Solubility

Deprotonation (pKa ~3.5)

Precipitation (HCl)

Click to download full resolution via product page

Caption: Speciation transition of 6-C-5-MNA. Unlike Nicotinic Acid, no significant Zwitterion

phase exists.

Solubility Screening Workflow
A decision tree for selecting the correct solvent based on the application.[1]

Start: 6-C-5-MNA Solid

Select Application

Biological Assay
(Stock Solution)

Synthetic Chemistry
(Reagent) Purification/Workup

Use DMSO
(Max Conc: >100mM)

Standard Rt Temp

Use DMF or NMP

High Temp

Aqueous Base Extraction
(pH > 9)

Convert to Salt

Click to download full resolution via product page

Caption: Operational decision tree for solvent selection based on experimental intent.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1421408?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/Nicotinic-Acid
https://www.benchchem.com/product/b1421408?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
To establish the exact solubility values for your specific batch (critical for GLP studies), use the

following self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask
Method)
Best for: Formulation development and accurate physical constants.[1]

Materials:

6-C-5-MNA (Solid)

0.1N HCl, 50mM Phosphate Buffer (pH 7.4), DMSO

HPLC or UV-Vis Spectrophotometer

Procedure:

Saturation: Add excess solid 6-C-5-MNA (~20 mg) to 1 mL of the target solvent in a glass

vial.

Equilibration: Agitate (shake or stir) at 25°C for 24 hours.

Check Point: Ensure solid is still visible.[1] If dissolved completely, add more solid.

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter

(avoid Nylon, which binds acidic drugs).

Quantification: Dilute the supernatant with Mobile Phase (e.g., 50:50 Water:Acetonitrile) and

analyze via HPLC.[1]

Calculation: Compare peak area against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput)
Best for: Early-stage biological screening stocks.[1]
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Procedure:

Prepare a 10 mM stock solution in 100% DMSO.

Validation: Solution must be clear and colorless/light yellow. If cloudy, sonicate for 5 mins.

[1]

Spike 5 µL of stock into 245 µL of aqueous buffer (PBS pH 7.4) in a 96-well plate (Final conc:

200 µM, 2% DMSO).

Incubate for 2 hours at room temperature.

Measure turbidity via Absorbance at 620 nm (non-absorbing region).[1]

Interpretation: High OD indicates precipitation (insoluble).[1] Low OD indicates solubility.

Handling & Stability Recommendations
Stock Solution Preparation

Solvent: Anhydrous DMSO is the gold standard.[1]

Concentration: 50 mM to 100 mM is achievable.[1]

Storage: Store at -20°C.

Freeze-Thaw: The compound is stable, but repeated freeze-thaw cycles can introduce

moisture.[1] DMSO is hygroscopic; water uptake will cause the compound to precipitate over

time.

Tip: Aliquot stocks into single-use vials.

LC-MS Compatibility
When analyzing solubility samples via LC-MS:

Column: C18 reverse phase (e.g., Waters BEH C18).[1]

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]
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Note: The acidic modifier keeps the molecule in the neutral (protonated) state, improving

retention on C18 columns.

Detection: ESI+ (M+H) or ESI- (M-H).[1] ESI- is often more sensitive for carboxylic acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Guide: Solubility Profiling of 6-Chloro-5-
methoxynicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1421408#6-chloro-5-methoxynicotinic-acid-solubility-
profile]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Nicotinic-Acid
https://pubchem.ncbi.nlm.nih.gov/compound/346961
https://pubchem.ncbi.nlm.nih.gov/compound/Nicotinic-Acid
https://pubchem.ncbi.nlm.nih.gov/compound/Nicotinic-Acid
https://pubchem.ncbi.nlm.nih.gov/compound/Nicotinic-Acid
https://www.researchgate.net/publication/256738962_Solubility_of_nicotinic_acid_in_water_ethanol_acetone_diethyl_ether_acetonitrile_and_dimethyl_sulfoxide
https://pubs.acs.org/doi/10.1021/je400519q
https://pubchem.ncbi.nlm.nih.gov/compound/Nicotinic-Acid
https://www.gaylordchemical.com/literature/dmso-solubility-data/
https://pubchem.ncbi.nlm.nih.gov/compound/Nicotinic-Acid
https://pubchem.ncbi.nlm.nih.gov/compound/Nicotinic-Acid
https://www.benchchem.com/product/b1421408?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Nicotinic-Acid
https://www.researchgate.net/publication/256738962_Solubility_of_nicotinic_acid_in_water_ethanol_acetone_diethyl_ether_acetonitrile_and_dimethyl_sulfoxide
https://www.benchchem.com/product/b1421408#6-chloro-5-methoxynicotinic-acid-solubility-profile
https://www.benchchem.com/product/b1421408#6-chloro-5-methoxynicotinic-acid-solubility-profile
https://www.benchchem.com/product/b1421408#6-chloro-5-methoxynicotinic-acid-solubility-profile
https://www.benchchem.com/product/b1421408#6-chloro-5-methoxynicotinic-acid-solubility-profile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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